molecular formula C18H17FN4O3 B11239056 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11239056
M. Wt: 356.4 g/mol
InChI Key: UYSMPWXZCXMGQP-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a unique combination of functional groups, including an indazole ring, a furan ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling with the Furan Ring: The final step involves coupling the indazole and pyrrolidine intermediates with a furan-containing reagent under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and investigate cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluoro-3-nitrophenyl)-3-(1H-indazol-6-yl)urea: This compound shares the indazole and fluoro groups but differs in the presence of a nitrophenyl and urea moiety.

    4-fluoro-1H-indazole: A simpler compound with only the indazole and fluoro groups, lacking the pyrrolidine and furan rings.

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17FN4O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(furan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17FN4O3/c19-13-4-1-5-14-16(13)17(22-21-14)23-10-11(9-15(23)24)18(25)20-7-6-12-3-2-8-26-12/h1-5,8,11H,6-7,9-10H2,(H,20,25)(H,21,22)

InChI Key

UYSMPWXZCXMGQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CC=CO4

Origin of Product

United States

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